molecular formula C8H17Br2N B1378021 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide CAS No. 1384429-85-9

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide

Cat. No. B1378021
CAS RN: 1384429-85-9
M. Wt: 287.04 g/mol
InChI Key: KRHQPLXFNVFWCS-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-4-methylpiperidine hydrobromide” belongs to a class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Bromination of 1-methylpiperidine-4-carboxaldehyde gave 4-bromo-1-methylpiperidine-4-carboxaldehyde hydrobromide, which was used to synthesize triazaspiro derivatives. Such derivatives were obtained through cyanoethylation and alkylation, leading to mono- and di-substituted compounds. This process demonstrates the use of bromoethylated piperidine derivatives in creating complex heterocyclic frameworks (Kuroyan et al., 1986).

  • Dehydration of Bromide Compounds : Dehydration of hydroxy(ethoxy)-aryl-N,N-pentamethylenemorpholinium bromides was achieved through various methods, including heating with hydrobromic acid, refluxing in an acetic acid-hydrogen bromide mixture, or treating with phosphorus tribromide. This resulted in products like N-bromoethyl(carbethoxy)-N-phenacylmorpholinium bromide and N-2-bromoethylpiperidine hydrobromide, showcasing the chemical versatility of bromoethyl derivatives (Kourounakis, 1978).

  • Intramolecular Bromoamination : The addition of bromine to certain amines resulted in bromomethylpyrrolidine hydrobromides, which upon further treatment yielded aziridines and bromopiperidine hydrobromides. This illustrates the role of brominated intermediates in facilitating intramolecular reactions and the formation of nitrogen-containing cycles (Horning & Muchowski, 1974).

  • Synthesis of Folic Acid Analogues : Bromomethylpteridinediamine hydrobromides were used in the synthesis of folic acid analogues, demonstrating the application of bromoethylated compounds in the construction of biologically relevant molecules (Piper et al., 1987).

  • Preparation of S,N-Disubstituted Derivatives : Bromoethylated piperidine derivatives were used in the synthesis of S,N-disubstituted derivatives of thiouracil, showcasing their utility in creating compounds with potential pharmacological properties (Pospieszny & Wyrzykiewicz, 2008).

properties

IUPAC Name

1-(2-bromoethyl)-4-methylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQPLXFNVFWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-methylpiperidine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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